

Comparative Spectroscopic Guide: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2-fluoro-4-hydroxybenzaldehyde

CAS No.: 914397-21-0

Cat. No.: B1508429

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Executive Summary

This technical guide provides a comparative analysis of the UV-Vis absorption properties of **5-Bromo-2-fluoro-4-hydroxybenzaldehyde**. As a poly-substituted benzaldehyde derivative, its spectral signature is defined by the interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen substituents. This guide establishes a theoretical prediction model validated against structurally related standards, offering researchers a reliable baseline for identification and purity assessment.

Electronic Structure & Theoretical Framework

The UV-Vis spectrum of **5-Bromo-2-fluoro-4-hydroxybenzaldehyde** is governed by

and

transitions characteristic of the benzene ring conjugated with a carbonyl group.^[1] The molecule functions as a "push-pull" system:

- **Electron Donor (Push):** The 4-Hydroxy (-OH) group is a strong auxochrome. It donates electron density into the ring via resonance, significantly lowering the energy gap for the transition, resulting in a large bathochromic (red) shift.

- Electron Acceptor (Pull): The 1-Formyl (-CHO) group accepts electron density, extending the conjugation system.
- Modulators:
 - 5-Bromo (-Br): Located ortho to the hydroxyl group. Heavy atom effect and weak resonance donation typically cause a minor bathochromic shift (+2 to +10 nm).
 - 2-Fluoro (-F): Located ortho to the carbonyl. Fluorine exerts a strong inductive withdrawing effect (-I) that competes with its resonance donation (+R). In benzaldehyde systems, this often results in negligible shifts or slight hypsochromic (blue) shifts compared to non-fluorinated analogs.

Visualizing the Electronic Effects



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Figure 1: Additive electronic effects contributing to the theoretical absorption maximum.

Comparative Data Analysis

Since exact literature values for this specific intermediate are often proprietary, identification relies on comparison with established standards. The table below synthesizes experimental data from analogs to predict the target's behavior.

Compound	Structure	(Neutral/Acidic)	(Basic/Phenolate)	Key Spectral Feature
Benzaldehyde	Parent	~248 nm	~248 nm	Reference baseline.
4-Hydroxybenzaldehyde	Primary Analog	280 - 285 nm	330 - 340 nm	Strong pH dependency (Phenol Phenolate).
3-Bromo-4-hydroxybenzaldehyde	Closest Homolog	~290 nm	~345 nm	Br adds ~5-10 nm shift due to auxochromic effect.
2-Fluorobenzaldehyde	F-Substituted	~246 nm	~246 nm	F causes minimal shift from parent benzaldehyde.
5-Bromo-2-fluoro-4-hydroxybenzaldehyde	TARGET	Predicted: 285 - 295 nm	Predicted: 335 - 350 nm	Distinctive pH shift confirms -OH presence.

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Technical Insight: The presence of the Fluorine atom at the 2-position (ortho to aldehyde) often suppresses the magnitude of the red shift slightly compared to the non-fluorinated analog, due to inductive destabilization of the excited state. However, the dominant spectral feature remains the large bathochromic shift upon deprotonation (addition of base).

Experimental Protocol

To accurately characterize this molecule, a pH-differential scan is required. This validates the presence of the phenolic proton and distinguishes the molecule from non-phenolic impurities (e.g., protected intermediates).

Reagents & Equipment

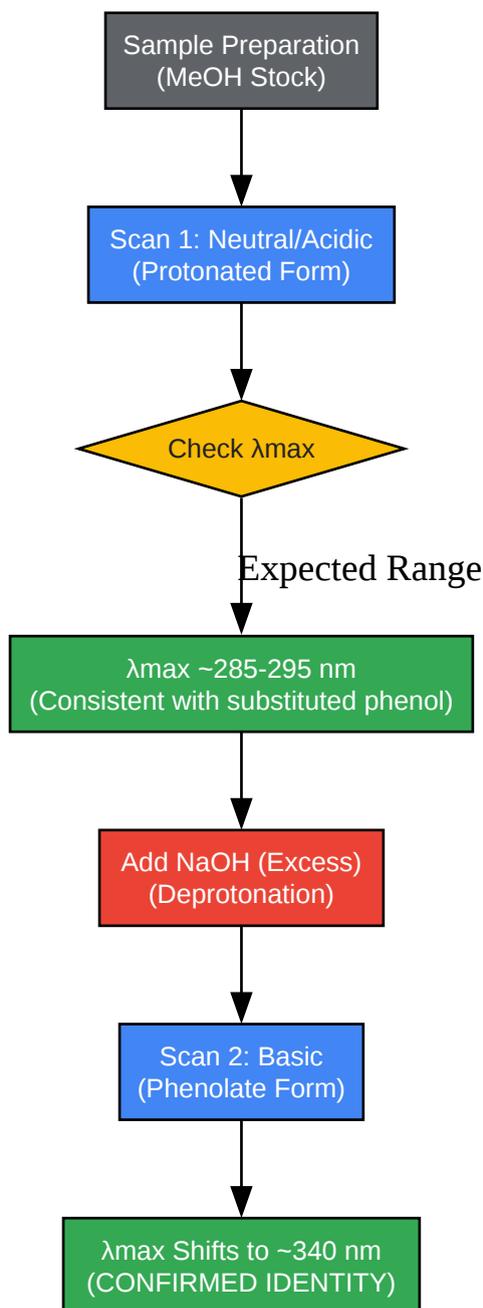
- Solvent A: Methanol (HPLC Grade).
- Solvent B: 0.1 M NaOH (aq).
- Solvent C: 0.1 M HCl (aq).
- Instrument: Double-beam UV-Vis Spectrophotometer (Scanning range: 200–500 nm).
- Quartz Cuvettes: 1 cm path length (UV transparent).

Step-by-Step Methodology

- Stock Preparation: Dissolve ~1 mg of **5-Bromo-2-fluoro-4-hydroxybenzaldehyde** in 10 mL Methanol. (Concentration ppm).
- Neutral Scan: Dilute 100 L of Stock into 3 mL Methanol. Record baseline-corrected spectrum. Expect ~290 nm.
- Acidic Scan (Validation): Add 1 drop of 0.1 M HCl to the cuvette. The spectrum should remain largely unchanged (phenol remains protonated).
- Basic Scan (Confirmation): Add 2-3 drops of 0.1 M NaOH to the same cuvette (or prepare fresh).
 - Observation: The solution may turn slightly yellow.
 - Spectrum: The peak at ~290 nm should disappear and be replaced by a new, intense band at 335–350 nm.

- Data Processing: Overlay the Neutral and Basic spectra. The presence of an Isosbestic Point (a specific wavelength where absorbance is identical for both species) confirms a clean two-state equilibrium without degradation.

Workflow Diagram



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Figure 2: Experimental decision tree for spectroscopic validation.

References & Data Sources

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- Sigma-Aldrich. 2-Fluorobenzaldehyde Product Specification & Spectral Data. Merck KGaA.
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Sources

- [1. masterorganicchemistry.com](https://www.masterorganicchemistry.com) [[masterorganicchemistry.com](https://www.masterorganicchemistry.com)]
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